molecular formula C13H13BrF3NO2 B8159343 4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide

4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8159343
M. Wt: 352.15 g/mol
InChI Key: XWSLHJCVYIAJAB-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide is a complex organic compound characterized by its bromine, cyclobutyl, trifluoroethoxy, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the bromination of the corresponding benzene derivative. Subsequent steps may include the introduction of the cyclobutyl group and the trifluoroethoxy moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate esters

  • Reduction: Amines or alcohols

  • Substitution: Various substituted benzamides

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain receptors or enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide

  • 4-Bromo-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide

  • 4-Bromo-N-cyclopropyl-3-(2,2,2-trifluoroethoxy)benzamide

Uniqueness: 4-Bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide stands out due to its cyclobutyl group, which imparts unique steric and electronic properties compared to its ethyl or methyl counterparts. This structural difference can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N-cyclobutyl-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO2/c14-10-5-4-8(12(19)18-9-2-1-3-9)6-11(10)20-7-13(15,16)17/h4-6,9H,1-3,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLHJCVYIAJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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